N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
Description
2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE is a complex organic compound featuring multiple functional groups, including nitro, pyrazole, and oxadiazole moieties
Properties
Molecular Formula |
C14H14N10O7 |
|---|---|
Molecular Weight |
434.32 g/mol |
IUPAC Name |
N-[2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]ethyl]-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H14N10O7/c25-12(8-22-6-9(5-17-22)23(27)28)15-2-3-16-13(26)14-18-10(20-31-14)7-21-4-1-11(19-21)24(29)30/h1,4-6H,2-3,7-8H2,(H,15,25)(H,16,26) |
InChI Key |
RLSREWJDINUTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC2=NOC(=N2)C(=O)NCCNC(=O)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE involves multiple steps, typically starting with the preparation of the pyrazole and oxadiazole intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole and oxadiazole rings can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrazole and oxadiazole derivatives.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely depending on the specific context of its use .
Comparison with Similar Compounds
Similar compounds include other pyrazole and oxadiazole derivatives, such as:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
2-[(4-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde: Used in various chemical applications due to its reactive functional groups.
The uniqueness of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
